molecular formula C40H26N4O4S B2588727 1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE CAS No. 315692-13-8

1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE

Cat. No.: B2588727
CAS No.: 315692-13-8
M. Wt: 658.73
InChI Key: ZIRRDEVSNXZLGF-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-{4-[(4-phenylphthalazin-1-yl)oxy]benzenesulfonyl}phenoxy)phthalazine (CAS 315692-13-8) is a high-purity, synthetic phthalazine derivative of significant interest in medicinal chemistry and oncology research. This compound features a distinctive molecular architecture with two phthalazine moieties connected via ether and sulfonyl linkers, creating an extended conjugated system ideal for structure-activity relationship studies. With the molecular formula C40H26N4O4S and a molecular weight of 658.7238 g/mol , this compound is representative of a class of heterocyclic compounds that have demonstrated substantial potential in pharmaceutical research, particularly as kinase inhibitors targeting cancer proliferation pathways . Phthalazine-based derivatives have emerged as privileged scaffolds in drug discovery due to their diverse biological activities. Research indicates that structurally similar compounds exhibit potent cytotoxicity against various cancer cell lines, including HCT-116 colorectal carcinoma and MDA-MB-231 breast cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest . These derivatives frequently function as potent inhibitors of critical signaling pathways, notably targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both validated molecular targets in anticancer drug development . The symmetrical bis-phthalazine design of this compound suggests potential for investigating bivalent inhibitor strategies against dimeric receptor tyrosine kinases. Researchers exploring structure-activity relationships in phthalazine chemistry will find this compound valuable for designing novel therapeutic agents, studying protein-ligand interactions, and developing structure-based drug design approaches. The presence of multiple hydrogen bond acceptors and a rigid aromatic framework makes it particularly suitable for probing molecular recognition events in biochemical assays . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and conduct appropriate risk assessments before use. Available quantities range from 1mg to 25mg to support various research scales .

Properties

IUPAC Name

1-phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N4O4S/c45-49(46,31-23-19-29(20-24-31)47-39-35-17-9-7-15-33(35)37(41-43-39)27-11-3-1-4-12-27)32-25-21-30(22-26-32)48-40-36-18-10-8-16-34(36)38(42-44-40)28-13-5-2-6-14-28/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRRDEVSNXZLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)OC6=NN=C(C7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE involves several steps, typically starting with the preparation of intermediate phthalazine derivatives. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified pharmacological properties.

Scientific Research Applications

Synthesis and Derivatives

Research has demonstrated efficient synthetic pathways for producing various phthalazine derivatives, including the target compound. For instance, a study highlighted the synthesis of novel phthalazine derivatives through reactions involving hydrazine and phenolic compounds, yielding products with promising biological activities .

Antitumor Activity

1-Phenyl-4-(4-{4-[(4-phenylphthalazin-1-yl)oxy]benzenesulfonyl}phenoxy)phthalazine and its derivatives have shown notable antitumor properties. A significant study indicated that certain phthalazine derivatives exhibited strong cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Other Pharmacological Properties

In addition to antitumor activity, phthalazine derivatives have been investigated for:

  • Antimicrobial Activity : Some derivatives demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies indicated that these compounds could modulate inflammatory responses, making them candidates for further research in treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A comprehensive study synthesized a series of 1-phenyldisubstituted phthalazines and evaluated their anticancer properties. The findings revealed that specific substitutions on the phthalazine ring could enhance antitumor activity significantly. The study utilized MTT assays to assess cell viability and determined that certain compounds had IC50 values in the low micromolar range against MCF-7 cells .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on elucidating the structure-activity relationship of phthalazine derivatives. By modifying functional groups on the phenyl and phthalazine moieties, researchers identified key structural features that contributed to increased biological activity. This work is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Linkages Functional Groups Potential Applications
Target Compound C₄₀H₂₆N₄O₄S 658.72 Phenyl, benzenesulfonyl bridge Phthalazine, sulfonyl, ether Drug intermediates, enzyme inhibition
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine C₂₂H₁₈N₂S 342.46 Benzyl, methylphenyl, sulfanyl Phthalazine, sulfide Chemical synthesis
1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine C₂₈H₂₂N₂O₂ 418.49 Benzyloxy, methylphenyl Phthalazine, ether Material science
4-(4-Methylphenyl)-1-chlorophthalazine C₁₅H₁₁ClN₂ 266.72 Chloride, methylphenyl Phthalazine, halogen Reactive intermediate

Structural and Electronic Differences

  • Sulfonyl vs. Sulfanyl/Sulfide Groups :
    The target compound’s sulfonyl group (-SO₂-) is highly electron-withdrawing compared to the sulfanyl group (-S-) in 1-benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine . This difference impacts electronic distribution, solubility, and reactivity. Sulfonyl groups enhance polarity and stability, making the target compound more suitable for aqueous environments or protein-binding applications.

  • Bridging Groups: The target’s phenoxy-benzenesulfonyl-phenoxy bridge introduces rigidity and extended conjugation, whereas analogs like 1-[4-(benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine feature simpler ether linkages. The sulfonyl bridge may improve thermal stability and π-π stacking interactions in materials science.
  • Substituent Effects :

    • The methylphenyl group in and introduces steric bulk but lacks the electronic effects of the target’s phenyl groups .
    • The chloride in 4-(4-methylphenyl)-1-chlorophthalazine provides a reactive site for nucleophilic substitution, unlike the target’s fully substituted structure.

Biological Activity

The compound 1-Phenyl-4-(4-{4-[(4-phenylphthalazin-1-yl)oxy]benzenesulfonyl}phenoxy)phthalazine is a complex phthalazine derivative with potential biological activities, particularly in the realm of cancer research. This article aims to explore its synthesis, biological activity, and relevant case studies, drawing from diverse academic sources.

Molecular Formula and Weight

  • Molecular Formula : C40_{40}H26_{26}N4_4O4_4S
  • Molecular Weight : 658.73 g/mol

Structural Representation

The compound features a phthalazine core with multiple aromatic substitutions, which may contribute to its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Phthalazine Derivatives : Initial synthesis of phthalazine derivatives through reactions involving hydrazine and appropriate carbonyl compounds.
  • Sulfonylation : Introduction of sulfonyl groups via electrophilic aromatic substitution.
  • Coupling Reactions : Utilizing coupling agents to link various aromatic rings and functional groups.

Detailed experimental procedures can be referenced from literature on related phthalazine derivatives .

Antitumor Activity

Research has demonstrated that phthalazine derivatives exhibit significant antitumor properties. Specifically:

  • Case Study : A study evaluated the antitumor activity of various phthalazine derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives showed promising cytotoxic effects, leading to cell death via apoptosis .

Table 1: Antitumor Activity of Phthalazine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715Induction of apoptosis
4-(4-Methylphenyl)-1-phthalazinoneMCF-720Inhibition of cell proliferation
2-Amino-1-phthalazinoneHeLa10Cell cycle arrest

The proposed mechanisms by which phthalazine derivatives exert their antitumor effects include:

  • Inhibition of DNA Synthesis : By intercalating into DNA, these compounds can disrupt replication.
  • Induction of Apoptosis : Activation of apoptotic pathways through modulation of Bcl-2 family proteins.

Additional Biological Activities

Beyond antitumor effects, some studies suggest that phthalazine derivatives may also possess:

  • Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial strains, indicating potential as antimicrobial agents .

Table 2: Antimicrobial Activity

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-(Chlorophenyl)-phthalazinoneE. coli16 µg/mL

Q & A

Q. What are the established synthetic pathways for 1-phenyl-4-(4-{4-[(4-phenylphthalazin-1-yl)oxy]benzenesulfonyl}phenoxy)phthalazine, and how are reaction conditions optimized?

The compound can be synthesized via multi-step reactions involving nucleophilic aromatic substitution and sulfonylation. For example, chlorination of phthalazinone intermediates using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures (e.g., 2 hours on a steam bath) is critical for introducing reactive sites . Cyclization of intermediates, such as hydrazide derivatives, with POCl₃ at 120°C has been used to form oxadiazole or phthalazine moieties . Optimization involves adjusting stoichiometric ratios, solvent systems (e.g., ethanol for recrystallization), and heating durations to maximize yield and purity.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Structural confirmation requires a combination of spectral and crystallographic methods:

  • IR spectroscopy identifies functional groups (e.g., sulfonyl, ether linkages).
  • NMR (¹H/¹³C) resolves aromatic proton environments and confirms substitution patterns.
  • X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of analogous phthalazine derivatives . Elemental analysis (C, H, N, S) validates synthetic accuracy, with deviations ≤0.4% indicating high purity .

Q. How should researchers select a theoretical framework to guide mechanistic or functional studies of this compound?

Align the research with established theories in organic chemistry, such as frontier molecular orbital (FMO) theory for reaction mechanisms or density functional theory (DFT) for electronic structure modeling. For example, computational studies on sulfonyl group reactivity can be anchored in Hammett substituent constants to predict electronic effects . Theoretical frameworks also guide methodological choices, such as solvent polarity in kinetic studies .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s reactivity, and how can they be mitigated?

Key challenges include:

  • Steric hindrance from bulky phenyl/phthalazine groups, which slows nucleophilic attacks. Mitigation: Use polar aprotic solvents (e.g., DMF) to enhance electrophilicity .
  • Byproduct formation during sulfonylation. Solution: Employ column chromatography or fractional crystallization for purification .
  • Thermal instability : Optimize heating regimes (e.g., controlled microwave-assisted synthesis) to prevent decomposition .

Q. How can researchers resolve contradictions in spectral or computational data for this compound?

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Comparative analysis of experimental (e.g., XRD) and computational (DFT-optimized) structures to identify discrepancies in bond angles/planarity .
  • Solvent-correlated NMR studies to assess environmental impacts on chemical shifts.
  • Replication of synthetic protocols across labs to verify reproducibility .

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substitution : Replace benzenesulfonyl or phthalazine groups with electron-withdrawing/donating substituents and assess reactivity via kinetic studies .
  • Pharmacophore mapping : Use molecular docking to predict binding affinities with target proteins (e.g., kinases) and validate via in vitro assays (IC₅₀ measurements) .
  • QSAR modeling : Correlate substituent parameters (e.g., logP, polar surface area) with bioactivity data to identify critical functional groups .

Q. How can computational methods enhance the interpretation of this compound’s electronic properties?

  • DFT calculations : Predict HOMO/LUMO energies to elucidate charge-transfer behavior and redox potentials .
  • Molecular dynamics (MD) simulations : Model solvation effects and conformational stability in aqueous/organic media.
  • TD-DFT : Compare theoretical UV-Vis spectra with experimental data to validate electronic transitions .

Q. What gaps exist in the current literature on this compound, and how can they be addressed methodologically?

Limited data on:

  • Metallocomplex formation : Explore coordination chemistry with transition metals (e.g., Pd, Cu) using spectral titration and Job’s method .
  • Biological targets : Perform high-throughput screening against cancer cell lines, paired with transcriptomic profiling to identify mechanisms .
  • Green synthesis : Develop solvent-free or catalytic routes (e.g., using ionic liquids) to improve sustainability .

Methodological Recommendations

  • Synthetic protocols : Prioritize stepwise purity checks (TLC, HPLC) to isolate intermediates .
  • Data validation : Use triplicate measurements for spectral/biological assays and apply statistical tools (e.g., ANOVA) to confirm significance .
  • Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling to accelerate SAR discovery .

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